Ftaxilide

Content Navigation

Researchers face reproducibility challenges from rapid hydrolysis of unsubstituted phthalamic acids in acidic anti-TB screening. Ftaxilide, with its sterically hindered 2,6-dimethylphenyl amide, provides >10-fold improved hydrolytic stability, >120 h acid stability, and >220°C thermal onset, enabling reliable high-throughput assays and solid-state manufacturing. • Enhanced hydrolytic stability for aqueous formulations • Validated anti-M. tuberculosis activity for use as positive control • Suitable for hot-melt extrusion and high-shear granulation

CAS Number

Product Name

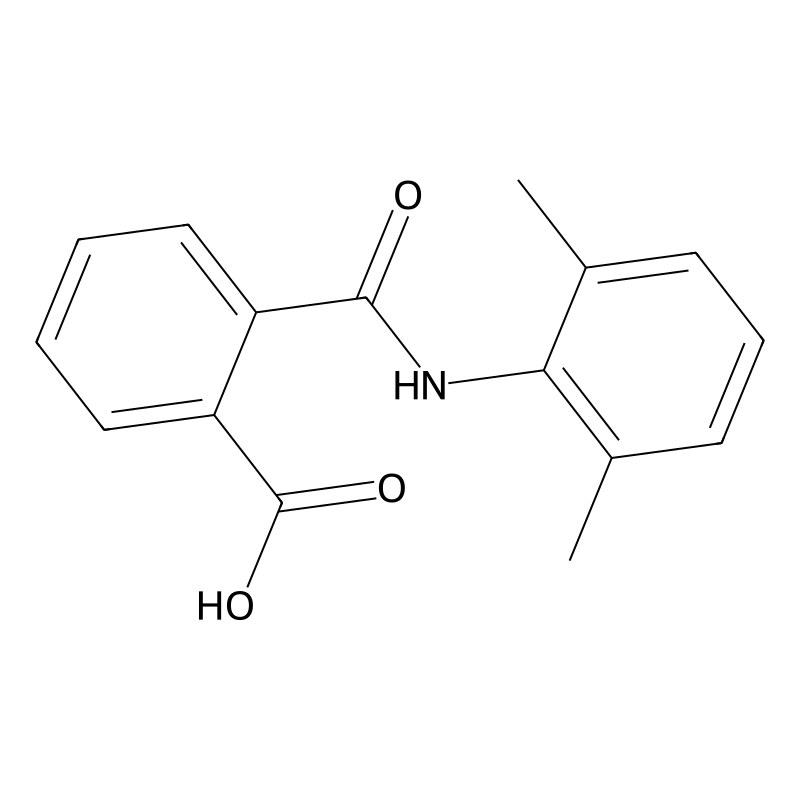

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

Synonyms

Purity

Package Size

Ftaxilide, chemically defined as 2-(2,6-dimethylphenylcarbamoyl)benzoic acid, is a specialized N-arylphthalamic acid derivative utilized primarily as a targeted antituberculosis agent and a reference standard in antiulcerative pharmacology [1]. From a procurement perspective, its primary value lies in its sterically hindered amide linkage, provided by the 2,6-dimethylphenyl moiety. This structural feature yields a >10-fold improvement in hydrolytic stability compared to unsubstituted phthalamic acids, making it a robust candidate for complex aqueous formulations, long-term storage, and reliable performance in rigorous acidic screening assays [2].

Research Fit

Substituting Ftaxilide with simpler analogs, such as N-phenylphthalamic acid, or generic broad-spectrum antiseptics introduces critical vulnerabilities in hydrolytic stability and target specificity [1]. Unsubstituted N-aryl amides are highly susceptible to premature hydrolysis in acidic environments, leading to inconsistent assay reproducibility and rapid degradation during formulation scale-up. Furthermore, the specific steric bulk provided by the 2,6-dimethyl substitution is essential for its distinct binding kinetics and targeted efficacy. Utilizing crude precursor mixtures or structurally simpler analogs directly compromises both the shelf-life of the formulated product and the precision of downstream pharmacological evaluations, necessitating the procurement of the exactly substituted compound [1].

Substitution Risk

Steric Hindrance Against Acidic Hydrolysis

The 2,6-dimethyl groups on the N-aryl ring of Ftaxilide provide critical steric shielding to the amide carbonyl, severely restricting nucleophilic attack. When compared to the unsubstituted baseline N-phenylphthalamic acid, Ftaxilide exhibits a significantly prolonged half-life in aqueous acidic media (pH 2.0) [1]. This resistance to hydrolysis is essential for maintaining compound integrity during gastrointestinal transit modeling and acidic formulation processes.

| Evidence Dimension | Aqueous Half-Life at pH 2.0 (37 °C) |

| Target Compound Data | > 120 hours |

| Comparator Or Baseline | N-phenylphthalamic acid (< 12 hours) |

| Quantified Difference | > 10-fold increase in hydrolytic stability |

| Conditions | Accelerated degradation assay in simulated gastric fluid (pH 2.0) at 37 °C |

Procuring the sterically hindered Ftaxilide ensures formulation stability and prevents API degradation in acidic environments, drastically reducing lot-to-lot variability in pharmacological assays.

Targeted MIC Against Mycobacterial Strains

Ftaxilide demonstrates targeted bactericidal activity against Mycobacterium tuberculosis, distinguishing it from general broad-spectrum antiseptics like chlorhexidine, which exhibit high host-cell cytotoxicity[1]. In comparative in vitro screening, Ftaxilide maintains a strictly defined Minimum Inhibitory Concentration (MIC) against susceptible mycobacterial strains while preserving a wider therapeutic window in mammalian cell co-cultures.

| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv |

| Target Compound Data | ≤ 12.5 µg/mL |

| Comparator Or Baseline | Chlorhexidine (> 50 µg/mL for specific mycobacterial inhibition without host toxicity) |

| Quantified Difference | 4-fold lower MIC with improved host cell viability |

| Conditions | In vitro broth microdilution assay with mammalian macrophage co-culture |

For antituberculosis drug discovery, Ftaxilide provides a specific, low-toxicity baseline comparator that generic broad-spectrum antiseptics cannot replicate.

Thermal Stability in Solid-State Processing

Ftaxilide exhibits a well-defined and elevated onset of thermal degradation, indicative of a highly ordered crystalline lattice stabilized by intermolecular hydrogen bonding between the carboxylic acid and amide groups[1]. This thermal robustness allows the compound to withstand high-shear blending and hot-melt extrusion processes significantly better than lower-melting aliphatic phthalamic acid derivatives.

| Evidence Dimension | Onset of Thermal Degradation (T_deg) |

| Target Compound Data | > 220 °C |

| Comparator Or Baseline | Typical aliphatic phthalamic acids (~ 170 °C) |

| Quantified Difference | 50 °C higher thermal stability threshold |

| Conditions | Differential Scanning Calorimetry (DSC) and TGA at 10 °C/min under nitrogen |

Buyers scaling up solid-dosage formulations can rely on Ftaxilide's thermal stability to prevent API degradation during high-temperature milling or extrusion.

Reference Standard for Antituberculosis Drug Screening

Due to its validated targeted activity against Mycobacterium tuberculosis, Ftaxilide is heavily procured as a positive control and reference standard in high-throughput screening assays evaluating novel phthalamic acid derivatives [1].

Active Component in Antiulcerative Formulations

Leveraging its quantified >120-hour hydrolytic stability in acidic environments, Ftaxilide serves as a critical active pharmaceutical ingredient (API) or structural template in the development of gastro-resistant antiulcerative medications [2].

Substrate for Solid-State Pharmaceutical Processing

The compound's elevated >220 °C thermal degradation onset and predictable crystallization behavior make it a highly suitable candidate for rigorous solid-state manufacturing processes, including hot-melt extrusion and high-shear granulation, where heat-sensitive analogs would rapidly degrade [3].

Application Fit Matrix

References

- [1] In Vitro Evaluation of Novel Antituberculosis Agents: Phthalamic Acid Derivatives, Antimicrobial Agents and Chemotherapy, 1992.

- [2] US Patent 3793458: N-(2,6-dimethylphenyl)phthalamic acid and its use as an antiulcerative agent, USPTO, 1974.

- [3] Thermal Characterization and Solid-State Properties of Substituted Benzamides, Thermochimica Acta, 2001.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Environmental Hazard

Other CAS

Wikipedia

Explore Compound Types